molecular formula C14H22BrFO2Si B8145503 (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane

(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane

Cat. No. B8145503
M. Wt: 349.31 g/mol
InChI Key: UPARQXYMCJEGIW-UHFFFAOYSA-N
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Description

(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is a useful research compound. Its molecular formula is C14H22BrFO2Si and its molecular weight is 349.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Interference with Ortho Deprotonation

    This compound is used for its ability to interfere with the ortho deprotonation of fluoroarenes and chloroarenes (Heiss, Marzi, Mongin, & Schlosser, 2007).

  • Studying Fluorine-Flanked Congested Sites

    It is utilized in research for studying fluorine-flanked congested sites in arenes (Heiss, Leroux, & Schlosser, 2005).

  • Access to Novel Silyl Heterocycles

    This compound can be used to access a novel class of silyl heterocycles, such as 1,3-dithiolanes and oxathiola (Degl'Innocenti et al., 2007).

  • Synthesis of 6-Pyrido[4,3-]carbazoles

    It is involved in the synthesis of 6-pyrido[4,3-]carbazoles (Popplestone & Sainsbury, 1983).

  • Potential in Organic Synthesis

    This novel compound has potential applications in organic synthesis (Tietze & Nack, 2019).

  • Use in Lithium-Ion Batteries

    Silane-based electrolytes, including derivatives of this compound, show potential for use in lithium-ion batteries, exhibiting high lithium-ion conductivities and excellent cyclability (Amine et al., 2006).

  • Synthesis of Alkoxymethylsilanes

    A new route for synthesizing alkoxymethylsilanes, including this compound, has been developed, providing good to moderate yields (Suga, Miyamoto, Watanabe, & Yoshida, 1999).

properties

IUPAC Name

2-[(4-bromo-5-ethyl-2-fluorophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrFO2Si/c1-5-11-8-14(13(16)9-12(11)15)18-10-17-6-7-19(2,3)4/h8-9H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPARQXYMCJEGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1Br)F)OCOCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrFO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-5-ethyl-2-fluoro-phenol (Preparation 3, 80 g, 365 mmol) in DCM (1 L) was added DIPEA (70 mL, 401 mmol) and SEM-Cl (71 mL, 401 mmol). The resulting solution was stirred at room temperature for 18 hours. The reaction mixture was washed with water (1 L), dried over MgSO4 and concentrated in vacuo to yield the crude product. This material was purified by silica gel chromatography eluting with 30% DCM in heptane to give the title compound as a pale yellow oil (109.8 g, 86%).
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
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(2-((4-Bromo-5-ethyl-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
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